Lactic Acidosis Risk: 20-Fold Lower Incidence Than Phenformin or Buformin
Metformin hydrochloride demonstrates a 10- to 20-fold lower incidence of lactic acidosis compared to phenformin and buformin. The incidence of metformin-associated lactic acidosis (MALA) is estimated at approximately 3 cases per 100,000 patient-years, versus a 10- to 20-fold higher incidence for phenformin [1]. Mortality for phenformin-associated lactic acidosis reaches approximately 70%, while MALA mortality is approximately 30% [2]. This safety differentiation is attributed to metformin's lower affinity for mitochondrial membranes and reduced inhibition of lactate oxidation [3].
| Evidence Dimension | Incidence of lactic acidosis (clinical safety) |
|---|---|
| Target Compound Data | Metformin HCl: ~3 cases per 100,000 patient-years; mortality ~30% |
| Comparator Or Baseline | Phenformin: 10- to 20-fold higher incidence (approx. 30-60 cases per 100,000 patient-years); mortality ~70% |
| Quantified Difference | 10- to 20-fold lower incidence with metformin; mortality rate 40 percentage points lower |
| Conditions | Clinical pharmacovigilance data; retrospective and prospective studies of type 2 diabetes patient populations |
Why This Matters
For procurement decisions involving biguanide APIs, this 10- to 20-fold safety advantage is the primary regulatory and clinical driver that kept metformin on the market while phenformin and buformin were withdrawn.
- [1] Metformin-associated lactic acidosis. J Emerg Med. 2001;20(3). Incidence ~3 cases/100,000 patient-years for metformin vs 10- to 20-fold higher for phenformin. View Source
- [2] Incidence of severe side effects during therapy with sulfonylureas and biguanides. Metformin lactic acidosis: 0.4 cases/10,000 treatment-years, mortality 30%; phenformin mortality 70%. View Source
- [3] Pernicova I, Korbonits M. Metformin—mode of action and clinical implications for diabetes and cancer. Nat Rev Endocrinol. 2014;10(3):143-156. Table 1: Comparison of phenformin and metformin. View Source
